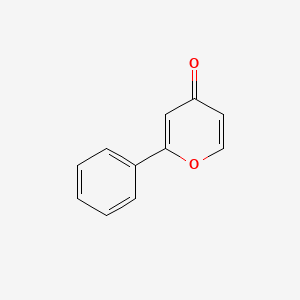

2-phenyl-4H-pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-4H-pyran-4-one is a chemical compound with the molecular formula C11H8O2 . It is a structural subunit found widely in natural products .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. For instance, a green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans has been reported . Another method involves the use of di(aminoxymethyl) pyranones with aromatic aldehydes .Molecular Structure Analysis

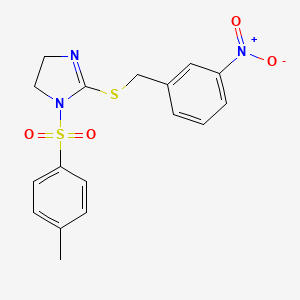

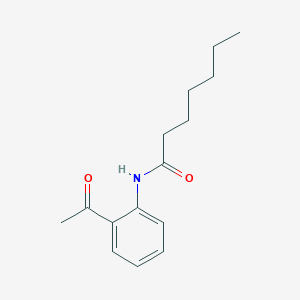

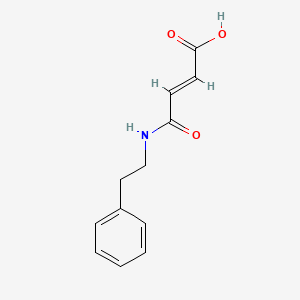

The molecular structure of this compound consists of a pyran ring with a phenyl group and a ketone functional group . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in the Wittig reaction to form carbon-carbon double bonds . It can also react with aromatic aldehydes to form trans-stilbenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, infrared spectrum, NMR spectrum, and mass spectrum can be obtained .科学的研究の応用

Synthesis and Biological Activity

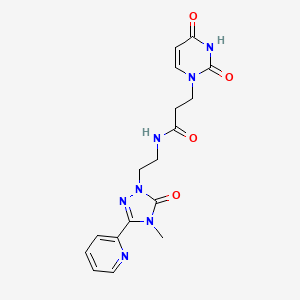

2-Amino-4H-pyrans, including compounds like 2-phenyl-4H-pyran-4-one, are significant due to their various applications, particularly in synthesizing anti-cancer, antihypertensive, and coronary dilating agents. These compounds are also essential intermediates in organic synthesis. Efficient one-pot synthesis methods have been developed for these derivatives, contributing to their utility in pharmacology and organic chemistry (Zonouzi, Kazemi, & Nezamabadi, 2006).

Novel Synthesis Methods

New synthetic methods have been explored for derivatives of this compound. For example, a study described a novel photocatalytic oxidative cyclization method to create unique benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one derivatives, showcasing the versatility of these compounds in organic synthesis (Ait‐Baziz et al., 2014).

Green Synthesis Approaches

Environmentally friendly synthesis methods have been developed for sulfonyl-substituted 2-amino-4H-pyran derivatives, including the use of sodium L-ascorbate as a catalyst. This approach highlights the potential for sustainable and efficient production of these compounds (Nizhamu, Alifu, Guo, & Ablajan, 2020).

Applications in Molecular Biology

Some derivatives of this compound have been investigated for their interaction with DNA, such as in the case of a novel 4H-pyran analog studied as a minor groove binder to DNA. This research suggests potential applications in molecular biology and pharmacology (Ramana et al., 2016).

Pharmaceutical Applications

The pharmacological potential of this compound derivatives is evident in their exploration as HIV-1 protease inhibitors. These studies demonstrate the potential therapeutic applications of these compounds in treating viral infections (Steinbaugh et al., 1996).

Corrosion Inhibition

Pyran-2-one derivatives, including those based on this compound, have been evaluated for their corrosion inhibition performance on mild steel in acidic mediums. This suggests applications in industrial settings for metal protection (El Hattak et al., 2021).

Safety and Hazards

将来の方向性

Research on 2-Phenyl-4H-pyran-4-one and its derivatives is ongoing. For instance, green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives is a current research focus . The promising activities of these pyran-based scaffolds place them at the forefront for the discovery of prospective drug candidates .

作用機序

Target of Action

It’s known that pyran derivatives, which include 2-phenyl-4h-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties .

Mode of Action

It’s known that pyran derivatives have been shown to exhibit anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Biochemical Pathways

It’s known that pyran derivatives can inhibit acetylcholinesterases (aches), advanced glycation end product (ages) formation, and also have radical scavenging activity .

Pharmacokinetics

It’s known that pyran derivatives have been used in the treatment of cardiovascular disease .

Result of Action

It’s known that pyran derivatives have diverse anticancer capabilities . They have been a focal point for researchers worldwide due to their promising activities, which place them at the forefront for the discovery of prospective drug candidates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is water-soluble and may spread in water systems .

特性

IUPAC Name |

2-phenylpyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFECLJRYNAOWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)

![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)

![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)

![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)

![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)